2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
“2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” is a chemical compound that has been studied for its potential biological effects . It is a derivative of benzimidazole and piperazine . The compound has been synthesized and evaluated for its anxiolytic potential .
Synthesis Analysis
The compound was synthesized conventionally . The benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids . The yield of the synthesis was 57% .Molecular Structure Analysis
The molecular structure of the compound includes aromatic and aliphatic C–H bonds, a C=C stretch, and a C–N aromatic bond . The compound has a melting point of 162–165 °C .Chemical Reactions Analysis
The compound was synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents . The progress of the reaction was monitored using HPLC chromatography .Physical And Chemical Properties Analysis
The compound has a melting point of 162–165 °C . The IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Scientific Research Applications
Endothelin Antagonism and Cardiovascular Effects
Benzenesulfonamide derivatives have been investigated for their role as endothelin receptor antagonists, demonstrating potential in cardiovascular research. For instance, biphenylsulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists, with specific substitutions on the pendant phenyl ring leading to improved binding and functional activity. These compounds, including BMS-187308, have shown promising oral activity in inhibiting pressor effects caused by ET-1 infusion in rats, indicating their potential in vivo activity against endothelin-1 in nonhuman primates (Murugesan et al., 1998).
Mechanism of Action
Target of Action
The primary target of 2,4-dimethoxy-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system . AChE is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and prolonging its action at the synapses
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway . This pathway is involved in many cognitive functions, including memory and learning. The increased concentration of acetylcholine due to AChE inhibition can enhance these cognitive functions, which is why AChE inhibitors are often used in the treatment of Alzheimer’s disease .
Result of Action
The inhibition of AChE by this compound can lead to an increase in acetylcholine concentration, which can enhance cognitive functions such as memory and learning . .
properties
IUPAC Name |
2,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-26-18-8-9-20(19(16-18)27-2)28(24,25)21-10-11-22-12-14-23(15-13-22)17-6-4-3-5-7-17/h3-9,16,21H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHEFDUKUXEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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